N-(4-Phenylamino-phenyl)-phthalamic acid

Description

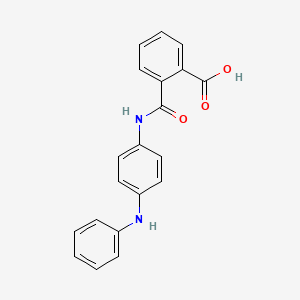

N-(4-Phenylamino-phenyl)-phthalamic acid is a phthalamic acid derivative characterized by a phenylamino-phenyl substituent attached to the phthalic acid backbone via an amide linkage. Phthalamic acids generally exhibit distinct reactivity and functional properties compared to esters or imides due to the presence of the amide group, which influences solubility, stability, and intermolecular interactions .

Properties

Molecular Formula |

C20H16N2O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-[(4-anilinophenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C20H16N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23)(H,24,25) |

InChI Key |

GSVWKNUFLUTEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Biological Activity

N-(4-Phenylamino-phenyl)-phthalamic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its potential anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by its phthalamic acid core linked to a phenylamino group. Its chemical structure can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacokinetic properties and biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of phthalamic acid exhibit significant cytotoxicity against various cancer cell lines.

In Vitro Studies

- National Cancer Institute (NCI) Screening : The compound was evaluated against the NCI 60 cell line panel, which includes a variety of cancer types such as leukemia, lung, colon, and breast cancers. Results indicated that several phthalamic acid derivatives showed over 90% growth inhibition in multiple cancer cell lines, particularly in leukemia and melanoma models .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies suggest that this compound interacts with key proteins involved in these pathways, enhancing its therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Antifungal Activity

- Fungal Pathogens : In studies assessing antifungal efficacy, this compound derivatives displayed notable activity against species such as Rhizoctonia solani and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for effective compounds .

Antibacterial Activity

- Bacterial Strains : The compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with some derivatives achieving MIC values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activities of this compound are significantly influenced by its structural components. Modifications to the phenyl rings and the introduction of various substituents can enhance or diminish its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Substituents on phenyl rings | Altered cytotoxicity profiles |

| Presence of electron-withdrawing groups | Increased anticancer activity |

| Hydroxyl or methoxy groups | Enhanced solubility and bioavailability |

Case Studies

- Case Study on Anticancer Efficacy : A derivative of this compound was tested in vivo on mouse models bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to controls, indicating strong antitumor activity .

- Antimicrobial Evaluation : A series of synthesized phthalamide derivatives were evaluated for antimicrobial activity against clinical isolates. One particular derivative exhibited potent activity against multidrug-resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(4-Phenylamino-phenyl)-phthalamic acid has been investigated for its potential anticancer properties. Several studies have focused on the synthesis of phthalazine derivatives, which include this compound as a core structure. In vitro studies conducted using the National Cancer Institute's 60 cell line panel have shown that various derivatives exhibit significant growth inhibition against multiple cancer types, including leukemia, melanoma, and breast cancer. For instance, specific biarylurea-based derivatives linked to the phthalazine nucleus demonstrated over 90% growth inhibition in several tested cell lines .

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the induction of oxidative stress and modulation of apoptosis-related pathways. The compound's ability to influence gene expression related to tumor metabolism and cell cycle regulation has been highlighted in recent research .

Material Science Applications

Fluorescent Polymers

This compound plays a role in the development of fluorescent polymers. These materials are utilized for detecting intermacromolecular reactions in polymer blends at low concentrations. The incorporation of this compound into polymer matrices enhances their optical properties, making them suitable for applications in sensors and imaging technologies .

Thermal and Optical Properties

Research indicates that the presence of this compound can significantly alter the thermal stability and optical characteristics of certain materials. This property is particularly beneficial in developing thermally stable and optically active compounds for use in electronic devices .

Case Study 1: Antitumor Activity Evaluation

A study evaluated various phthalazine derivatives containing this compound against the NCI 60 cell lines. Results indicated that certain derivatives exhibited remarkable activity with mean growth inhibition exceeding 100% against specific leukemia and melanoma lines, suggesting potential as lead compounds for further development .

Case Study 2: Polymer Development

In a recent application, researchers synthesized a series of polymers incorporating this compound as a fluorescent probe. These polymers were tested for their ability to detect reactive blends, showing promising results in terms of sensitivity and specificity .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Over 90% growth inhibition in multiple cell lines |

| Material Science | Fluorescent polymer development | Enhanced optical properties for sensors |

| Mechanism of Action | Induction of oxidative stress | Modulation of apoptosis-related pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalic Acid and Its Esters

Phthalic acid (1,2-benzenedicarboxylic acid) is a foundational compound for plasticizers like diethylhexyl phthalate (DEHP). Its esters are widely used to enhance plastic flexibility but are associated with toxicity, including hepatotoxicity and endocrine disruption .

Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a key monomer in polyimide synthesis. Its chlorine substituent enhances reactivity during polymerization. Similarly, this compound’s phenylamino group may facilitate crosslinking or hydrogen bonding in polymers. However, the amide group in the latter could reduce thermal stability compared to imides.

Phthalamic Acid Probes

Phthalic acid has been used in chemical probes for protein interaction studies (e.g., APTES–SiO2 composites ). This compound’s aromatic amine group could enhance binding specificity for proteins or nucleic acids, making it a candidate for targeted biochemical assays. IR spectral data for phthalic acid (peaks at 1671 cm⁻¹ for C=O ) may differ from the amide’s characteristic peaks (e.g., N–H stretch ~3300 cm⁻¹), aiding in differentiation.

Key Research Findings

- Hydrolysis Behavior: Analogous to N-(4-chlorophenyl)phthalimide (which hydrolyzes to phthalic acid and 4-chloroaniline ), this compound may undergo acid-catalyzed cleavage, releasing phthalic acid and 4-phenylamino-aniline. This property could be leveraged for controlled-release applications.

- Toxicity Profile : Unlike phthalic acid esters, amide derivatives show reduced migration and toxicity, aligning with trends observed in polymer additives .

- Synthetic Routes : EDC/NHS-mediated coupling (as used in phthalic acid probe synthesis ) is a plausible method for preparing the target compound.

Q & A

Q. What are the key structural features and IUPAC nomenclature rules for N-(4-Phenylamino-phenyl)-phthalamic acid?

The compound is a substituted phthalamic acid derivative with a phenylamino group at the 4-position of the benzene ring. Its IUPAC name follows the format: 2-[(4-phenylamino)carbamoyl]benzoic acid , where the phthalamic acid backbone (2-carbamoylbenzoic acid) is substituted with a phenylamino group at the para position . Systematic naming prioritizes functional groups (carboxylic acid > amide) and positional numbering to minimize substituent locants. Researchers must validate structural assignments using NMR (e.g., H, C) and FT-IR spectroscopy to confirm amide (C=O stretch ~1650 cm) and carboxylic acid (broad O-H stretch ~2500-3000 cm) functionalities .

Q. What synthetic routes are reported for N-substituted phthalamic acids, and what purity considerations apply?

A common method involves the condensation of phthalic anhydride with substituted anilines. For N-(4-Phenylamino-phenyl)-phthalamic acid, refluxing phthalic anhydride with 4-phenylaminophenylamine in dry toluene under nitrogen yields the amide intermediate, followed by hydrolysis to the carboxylic acid. Purity (>99% by HPLC) is critical for biological studies, requiring recrystallization from ethanol/water mixtures and characterization via melting point (168–169°C) and mass spectrometry (expected [M+H] at m/z 335.3) . Impurities such as unreacted aniline or phthalic acid byproducts must be monitored using reversed-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does N-(1-Naphthyl)phthalamic acid (NPA) modulate auxin transport in legume root nodulation studies, and what experimental designs validate this?

NPA, a structural analog of N-(4-Phenylamino-phenyl)-phthalamic acid, inhibits polar auxin transport by binding to the PIN-FORMED (PIN) auxin efflux carriers. In Melilotus alba (sweet clover), NPA (100 µM) induces pseudonodules (non-nitrogen-fixing cortical outgrowths) in sym-1 and sym-3 mutants that fail to nodulate with Rhizobium meliloti. Key steps:

- Treatment : Apply NPA via root immersion for 48 hours.

- Histology : Section pseudonodules at 4 weeks post-treatment; stain with toluidine blue to visualize vascular tissue (vt) and cortical cell divisions .

- Gene Expression : Use northern blotting with digoxigenin-labeled ENOD2 probes to confirm early nodulin expression in pseudonodules . Contradictions arise when certain alleles (e.g., sym-1 BT62) form low-frequency nodules, suggesting auxin-independent pathways .

Q. What kinetic models explain the alkaline hydrolysis of N-substituted phthalamic acids, and how do substituents affect reaction rates?

Hydrolysis follows a two-step consecutive mechanism:

- Nucleophilic attack : OH cleaves the amide bond, forming phthalic acid and the substituted aniline.

- Decarboxylation : Phthalic acid loses CO to yield benzoic acid. For N-(2’-hydroxyphenyl)phthalamic acid, intramolecular general base (IGB) catalysis by the 2’-OH group accelerates hydrolysis (rate constant s at pH 12). In contrast, methoxy substituents (e.g., N-(2’-methoxyphenyl)) reduce rates due to electron-donating effects ( s) . Researchers must use stopped-flow spectrophotometry at 240 nm (amide bond cleavage) and 25°C to track pseudo-first-order kinetics under buffered conditions (0.01 M NaOH, ionic strength adjusted with KCl) .

Q. How can researchers resolve contradictions in phenotypic outcomes when applying phthalamic acid derivatives to plant systems?

Discrepancies in nodulation or growth responses (e.g., strawberry yield variations vs. pseudonodule induction ) arise from:

- Concentration-Dependent Effects : Low NPA (10–50 µM) may enhance auxin signaling, while high doses (>100 µM) disrupt transport.

- Species-Specific Sensitivity : Melilotus alba root cortex exhibits higher auxin sensitivity than Fragaria × ananassa (strawberry).

- Genetic Background : sym-1 allele heterogeneity (e.g., BT58 vs. BT62) alters cortical cell division thresholds . Methodology :

- Conduct dose-response curves (0–200 µM NPA) with triplicate biological replicates.

- Quantify auxin (IAA) levels via LC-MS/MS in root tips and nodules.

- Use RNA-seq to compare transcriptomes of responsive vs. non-responsive mutants .

Data Contradiction Analysis

Q. Why do some studies report enhanced crop yields with phenyl phthalamic acid , while others observe developmental abnormalities ?

Key Variables :

- Application Site : Foliar vs. root exposure. In strawberries, phenyl phthalamic acid (500 mg/L) applied to inflorescences prolongs stigma receptivity, increasing pollination efficiency and fruit weight (+22% vs. control) . In roots, NPA disrupts auxin gradients, causing pseudonodules .

- Timing : Pre-anthesis application in strawberries avoids phytotoxicity, whereas prolonged root exposure (>7 days) induces meristematic defects. Resolution : Optimize application protocols using C-labeled tracers to quantify translocation and tissue-specific uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.